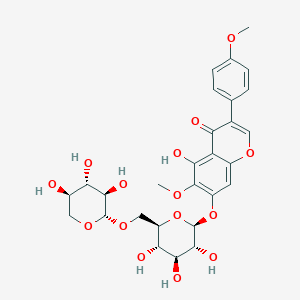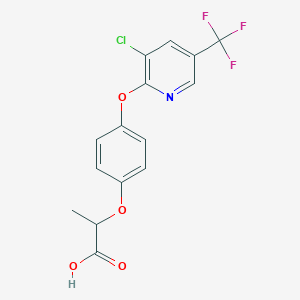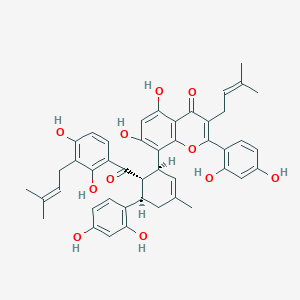![molecular formula C11H19NSi B150342 2-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-72-2](/img/structure/B150342.png)
2-[3-(Trimethylsilyl)propyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a versatile reagent that is widely used in various synthetic applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trimethylsilyl)propyl]pyridine has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. It is a useful reagent for the protection of alcohols, amines, and carboxylic acids, and it can also be used as a catalyst for various reactions. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of natural products such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals such as anti-cancer agents and anti-inflammatory drugs. 2-[3-(Trimethylsilyl)propyl]pyridine has been used as a ligand in various metal-catalyzed reactions, and it has been shown to enhance the reactivity and selectivity of these reactions.
Wirkmechanismus
2-[3-(Trimethylsilyl)propyl]pyridine is a Lewis base that can act as a nucleophile or a base in various reactions. It can donate its lone pair of electrons to an electrophilic center, such as a carbonyl group, to form a covalent bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also act as a proton acceptor, abstracting a proton from a substrate to form a new bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also form complexes with metal ions, acting as a ligand to enhance the reactivity and selectivity of metal-catalyzed reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-[3-(Trimethylsilyl)propyl]pyridine. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe reagent for use in laboratory experiments. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of pharmaceuticals, indicating its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in various synthetic applications, and it is readily available and relatively inexpensive. 2-[3-(Trimethylsilyl)propyl]pyridine is also stable and can be stored for long periods without degradation. However, 2-[3-(Trimethylsilyl)propyl]pyridine has some limitations, including its strong odor and the need for careful handling due to its flammability and toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research. One potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine as a ligand in metal-catalyzed reactions to enhance their reactivity and selectivity. Another potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine in the synthesis of new pharmaceuticals and agrochemicals. 2-[3-(Trimethylsilyl)propyl]pyridine could also be used in the development of new materials and catalysts. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Conclusion:
In conclusion, 2-[3-(Trimethylsilyl)propyl]pyridine is a versatile reagent that has gained significant attention in the field of organic chemistry. It has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. 2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research, including its use as a ligand in metal-catalyzed reactions and in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Synthesemethoden
2-[3-(Trimethylsilyl)propyl]pyridine can be synthesized by the reaction of 3-bromopropyltrimethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. Other methods for the synthesis of 2-[3-(Trimethylsilyl)propyl]pyridine include the reaction of pyridine with 3-chloropropyltrimethylsilane or the reaction of pyridine with 3-bromopropylmagnesium bromide followed by trimethylsilylation.
Eigenschaften
CAS-Nummer |
137017-72-2 |
|---|---|
Produktname |
2-[3-(Trimethylsilyl)propyl]pyridine |
Molekularformel |
C11H19NSi |
Molekulargewicht |
193.36 g/mol |
IUPAC-Name |
trimethyl(3-pyridin-2-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,6,8,10H2,1-3H3 |
InChI-Schlüssel |
VASQSIRDYAESID-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
Kanonische SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
Synonyme |
Pyridine,2-[3-(trimethylsilyl)propyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
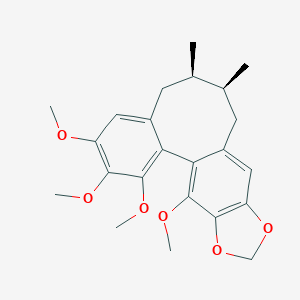
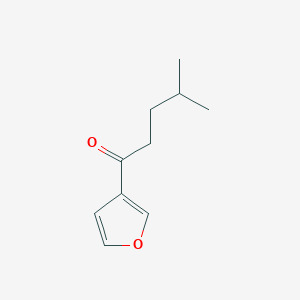
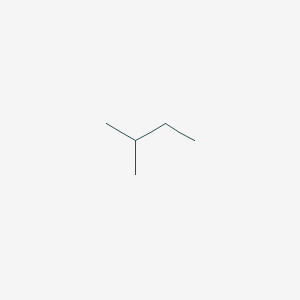
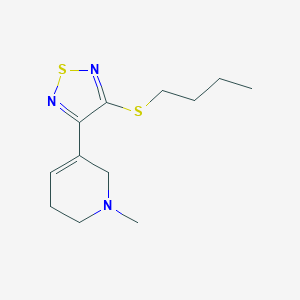
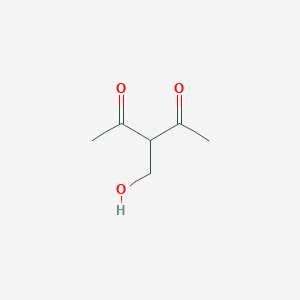
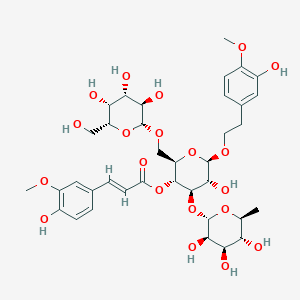
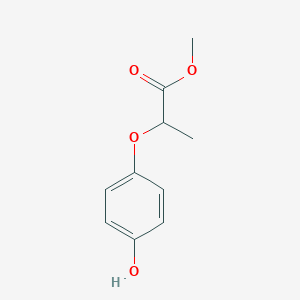
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
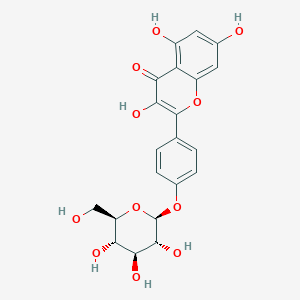
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
